molecular formula C33H55NO7S B1231558 tauro-24,25-dihydrofusidate CAS No. 64691-66-3

tauro-24,25-dihydrofusidate

Cat. No.: B1231558
CAS No.: 64691-66-3
M. Wt: 609.9 g/mol
InChI Key: UAGLPPRIWBIXQY-PXSVCXFUSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tauro-24,25-dihydrofusidate typically involves the modification of fusidic acid, a steroidal antibiotic. The process includes the reduction of fusidic acid to 24,25-dihydrofusidic acid, followed by conjugation with taurine to form this compound. The reaction conditions often require the use of reducing agents and catalysts to facilitate the conversion .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process is designed to be cost-effective and scalable, making it suitable for commercial applications in pharmaceutical formulations .

Chemical Reactions Analysis

Types of Reactions

Tauro-24,25-dihydrofusidate primarily undergoes reactions typical of bile salts, including conjugation and deconjugation. It can also participate in oxidation and reduction reactions due to the presence of hydroxyl groups in its structure .

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include reducing agents like sodium borohydride for reduction reactions and oxidizing agents like potassium permanganate for oxidation reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure specificity and efficiency .

Major Products Formed

The major products formed from the reactions of this compound include its oxidized and reduced forms, as well as conjugates with various amino acids and peptides. These products are often studied for their enhanced biological activity and improved pharmacokinetic properties .

Mechanism of Action

Tauro-24,25-dihydrofusidate enhances the permeability of biological membranes by disrupting the tight junctions between epithelial cells. This disruption increases the paracellular transport of drugs, allowing for greater absorption through mucosal surfaces. The compound’s ability to form micelles at certain concentrations also plays a role in its permeation-enhancing effects .

Properties

CAS No.

64691-66-3

Molecular Formula

C33H55NO7S

Molecular Weight

609.9 g/mol

IUPAC Name

2-[[(2Z)-2-[(3R,4S,5S,8S,9S,10S,11R,13R,14S,16S)-16-acetyl-3,11-dihydroxy-4,8,10,14-tetramethyl-2,3,4,5,6,7,9,11,12,13,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-ylidene]-6-methylheptanoyl]amino]ethanesulfonic acid

InChI

InChI=1S/C33H55NO7S/c1-19(2)9-8-10-22(30(38)34-15-16-42(39,40)41)28-23(21(4)35)18-33(7)25(28)17-27(37)29-31(5)13-12-26(36)20(3)24(31)11-14-32(29,33)6/h19-20,23-27,29,36-37H,8-18H2,1-7H3,(H,34,38)(H,39,40,41)/b28-22+/t20-,23+,24-,25-,26+,27+,29-,31-,32-,33-/m0/s1

InChI Key

UAGLPPRIWBIXQY-PXSVCXFUSA-N

SMILES

CC1C2CCC3(C(C2(CCC1O)C)C(CC4C3(CC(C4=C(CCCC(C)C)C(=O)NCCS(=O)(=O)O)C(=O)C)C)O)C

Isomeric SMILES

C[C@H]1[C@@H]2CC[C@]3([C@H]([C@]2(CC[C@H]1O)C)[C@@H](C[C@@H]\4[C@@]3(C[C@@H](/C4=C(/CCCC(C)C)\C(=O)NCCS(=O)(=O)O)C(=O)C)C)O)C

Canonical SMILES

CC1C2CCC3(C(C2(CCC1O)C)C(CC4C3(CC(C4=C(CCCC(C)C)C(=O)NCCS(=O)(=O)O)C(=O)C)C)O)C

Synonyms

24,25-taurodihydrofusidate
tauro-24,24-dihydrofusidic acid
tauro-24,25-dihydrofusidate
tauro-24,25-dihydrofusidate, sodium salt

Origin of Product

United States

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